1-(2,3-dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one
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Overview
Description
1-(2,3-dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one is an organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a sulfanyl group and a propanone moiety attached to an isoindoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one typically involves the reaction of isoindoline derivatives with thiol-containing compounds under specific conditions. One common method includes the use of a base-catalyzed reaction where isoindoline is reacted with a thiol compound in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isoindoline ring can undergo electrophilic substitution reactions with halogens or other electrophiles in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogens (chlorine, bromine), catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated isoindoline derivatives.
Scientific Research Applications
1-(2,3-dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol-containing enzymes or proteins, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological effects, such as inducing oxidative stress in microbial cells or cancer cells.
Comparison with Similar Compounds
1-(2,3-dihydro-1H-isoindol-2-yl)-2-sulfanylpropan-1-one can be compared with other isoindoline derivatives and sulfanyl-containing compounds:
Similar Compounds: 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-1H-pyrrole-2-carbaldehyde, O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate.
Uniqueness: The presence of both the isoindoline ring and the sulfanyl group in this compound provides a unique combination of chemical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H13NOS |
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Molecular Weight |
207.29 g/mol |
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)-2-sulfanylpropan-1-one |
InChI |
InChI=1S/C11H13NOS/c1-8(14)11(13)12-6-9-4-2-3-5-10(9)7-12/h2-5,8,14H,6-7H2,1H3 |
InChI Key |
FSYNPWRKPAJBFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2C1)S |
Origin of Product |
United States |
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